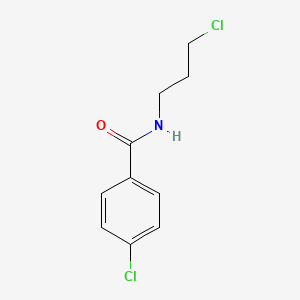
4-chloro-N-(3-chloropropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(3-chloropropyl)benzamide is an organic compound with the molecular formula C10H11Cl2NO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the 4-position and an N-(3-chloropropyl) group
准备方法
Synthetic Routes and Reaction Conditions
4-chloro-N-(3-chloropropyl)benzamide can be synthesized through the direct condensation of 4-chlorobenzoic acid with 3-chloropropylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Lewis acids (e.g., aluminum chloride) can enhance the efficiency of the reaction. Additionally, solvent selection and temperature control are critical factors in scaling up the production process .
化学反应分析
Types of Reactions
4-chloro-N-(3-chloropropyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides or thioamides.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include primary or secondary amines.
科学研究应用
4-chloro-N-(3-chloropropyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as a precursor to bioactive molecules.
作用机制
The mechanism of action of 4-chloro-N-(3-chloropropyl)benzamide involves its interaction with specific molecular targets. In the case of its use as a precursor to antidepressants, the compound interacts with neurotransmitter receptors in the brain, modulating the levels of serotonin and norepinephrine. This modulation leads to an improvement in mood and alleviation of depressive symptoms .
相似化合物的比较
Similar Compounds
- 4-chloro-N-(3-methoxypropyl)benzamide
- 3-chloro-N-(4-chlorophenyl)benzamide
- 4-chloro-N-(3-sulfamoylphenyl)benzamide
Uniqueness
4-chloro-N-(3-chloropropyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a unique reactivity profile and potential for use in the synthesis of specific bioactive molecules .
属性
分子式 |
C10H11Cl2NO |
|---|---|
分子量 |
232.10 g/mol |
IUPAC 名称 |
4-chloro-N-(3-chloropropyl)benzamide |
InChI |
InChI=1S/C10H11Cl2NO/c11-6-1-7-13-10(14)8-2-4-9(12)5-3-8/h2-5H,1,6-7H2,(H,13,14) |
InChI 键 |
QNZBLEGOIPKEAI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NCCCCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


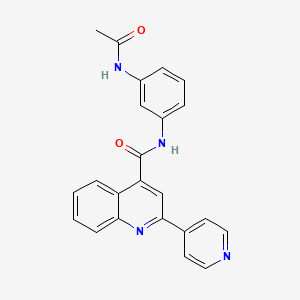
![dimethyl 2-{2,2,6-trimethyl-1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B14938966.png)
![N-(2,6-difluorophenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B14938979.png)
![7-Ethyl-4-imino-8-(4-methoxyphenyl)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14938984.png)
![2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14938985.png)
![2-(2-morpholinoethyl)-8-pentylpyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione](/img/structure/B14938986.png)
![ethyl 4-[({1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetyl)amino]benzoate](/img/structure/B14938992.png)
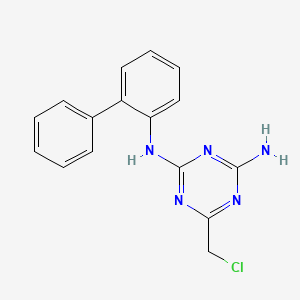
![N-(4-bromo-2-fluorophenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B14939018.png)
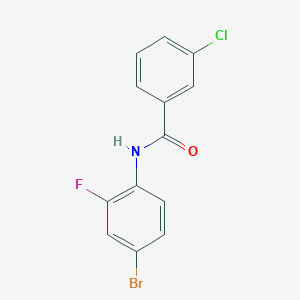
![2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B14939030.png)
![2-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14939055.png)
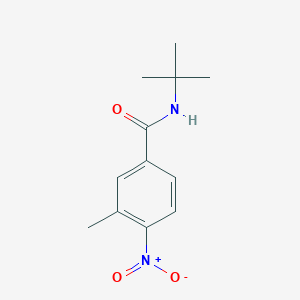
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanamide](/img/structure/B14939065.png)
